Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is a complex organic compound with the molecular formula C24H20N4O4 and a molecular weight of 428.451 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of automated reactors and continuous flow systems, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might offer specific advantages.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl benzoate: Commonly used in perfumery and as a solvent.
Methyl 4-(bromomethyl)benzoate: Used in the preparation of potential anti-HIV agents.
Uniqueness
Methyl 4-[(E)-({[3-(2-methoxy-1-naphthyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]benzoate is unique due to its complex structure, which combines multiple functional groups and aromatic rings. This complexity allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C24H20N4O4 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C24H20N4O4/c1-31-21-12-11-16-5-3-4-6-18(16)22(21)19-13-20(27-26-19)23(29)28-25-14-15-7-9-17(10-8-15)24(30)32-2/h3-14H,1-2H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
FQKOUSGBRQIADI-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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